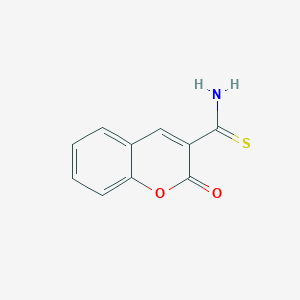

2-oxo-2H-chromene-3-carbothioamide

Description

Properties

IUPAC Name |

2-oxochromene-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHJYDSWYAVKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354481 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69015-65-2 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxo 2h Chromene 3 Carbothioamide and Its Derivatives

General Approaches for Constructing the 2-oxo-2H-chromene Core

The 2-oxo-2H-chromene, or coumarin (B35378), scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These methods typically involve the condensation of a phenol (B47542) (often a salicylaldehyde (B1680747) derivative) with a partner that provides the remaining atoms for the heterocyclic ring.

The Knoevenagel condensation is a cornerstone in coumarin synthesis. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. For the synthesis of coumarin-3-carboxylate esters, which are common precursors, a salicylaldehyde derivative is reacted with a malonic ester derivative.

A typical procedure involves refluxing an equimolar mixture of a substituted salicylaldehyde and diethyl malonate in ethanol (B145695) with a catalytic amount of piperidine (B6355638) and acetic acid. nih.gov The reaction proceeds through an initial condensation, followed by an intramolecular cyclization (lactone formation) to yield the ethyl 2-oxo-2H-chromene-3-carboxylate. nih.gov Similarly, N-substituted cyanoacetamides can be condensed with salicylaldehydes in the presence of aqueous sodium carbonate to form 2-imino-2H-chromene-3-carboxamides, which can be subsequently hydrolyzed with aqueous HCl to the desired 2-oxo-2H-chromene-3-carboxamides. rsc.org

Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis

| Starting Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic Acid / Reflux | Ethyl 2-oxo-2H-chromene-3-carboxylate | nih.gov |

| Salicylaldehyde Derivatives | N-substituted cyanoacetamides | Na2CO3 (aq) / Room Temp. | 2-imino-2H-chromene-3-carboxamides | rsc.org |

The versatility of the coumarin synthesis is greatly enhanced by the wide availability of substituted salicylaldehydes. These starting materials allow for the introduction of various functional groups onto the benzene (B151609) ring of the coumarin system. The reaction of these substituted salicylaldehydes with appropriate carbon-three synthons directly leads to functionalized coumarin derivatives.

One direct approach to the target scaffold involves the reaction of salicylaldehyde with N-aryl cyanothioacetamide in the presence of a catalyst. This method constructs the chromene ring and introduces the thioamide group in a single conceptual sequence, often proceeding through a 2-imino intermediate which hydrolyzes to the 2-oxo final product. For instance, cyclocondensation of salicylaldehyde with 2-cyanoethanethioamide can yield 2-imino-2H-chromene-3-carbothioamide, a direct precursor to the title compound. researchcommons.org

Introduction of the Carbothioamide Moiety

The carbothioamide functional group can be introduced either by building it onto a pre-formed coumarin ring or by using a thioamide-containing reagent during the initial ring formation.

While direct condensation with thiourea (B124793) is less common for this specific scaffold, analogous reagents containing a pre-formed thioamide are frequently used. A significant method for synthesizing 2-oxo-2H-chromene-3-carbothioamide derivatives involves the condensation of salicylaldehyde with 2-cyanoethanethioamide or N-substituted cyanothioacetamides. scispace.com This reaction, often catalyzed by a base like piperidine, proceeds via a Knoevenagel-type condensation followed by cyclization. The initial product is typically the 2-imino-2H-chromene-3-carbothioamide, which is then hydrolyzed under the reaction conditions or in a subsequent step to the more stable 2-oxo analogue. researchcommons.org

Another related strategy involves the one-pot, three-component cyclocondensation of coumarin chalcones, thiosemicarbazide (B42300), and 2-bromocoumarin derivatives to furnish complex heterocyclic systems containing the coumarin scaffold. scispace.com

A powerful and direct method for synthesizing this compound is the thionation of the corresponding 2-oxo-2H-chromene-3-carboxamide. This transformation involves the replacement of the carbonyl oxygen of the amide with a sulfur atom. Common thionating agents for this purpose include phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). organic-chemistry.orgresearchgate.netsemanticscholar.org

The reaction typically involves heating the carboxamide with the thionating agent in an inert, high-boiling solvent such as toluene (B28343) or xylene. nih.gov For example, N-benzyl-6-nitrocoumarin-3-carboxamide has been successfully converted to the corresponding N-benzyl-6-nitrocoumarin-3-carbothioamide by reaction with phosphorus pentasulfide. acgpubs.org Lawesson's reagent is often preferred as it is milder and can lead to cleaner reactions with fewer byproducts compared to P₄S₁₀. organic-chemistry.org The general mechanism involves the formation of a thiaoxaphosphetane intermediate, which then collapses to form the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Table 2: Thionation of Coumarin Derivatives

| Substrate | Thionating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-benzyl-6-nitrocoumarin-3-carboxamide | Phosphorus pentasulfide (P₄S₁₀) | Not specified | N-benzyl-6-nitrocoumarin-3-carbothioamide | acgpubs.org |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Lawesson's Reagent (LR) | Toluene / Reflux | Ethyl 2-sulfanylidene-2H-chromene-3-carboxylate | nih.gov |

| General Amides | Lawesson's Reagent (LR) | Toluene or Xylene / Heat | General Thioamides | organic-chemistry.org |

Advanced Synthetic Protocols and Catalysis in this compound Synthesis

To improve efficiency, yield, and environmental friendliness, modern synthetic protocols are often employed. The synthesis of coumarin precursors is frequently accelerated using various catalysts. Piperidine is a classic and effective basic catalyst for the Knoevenagel condensation leading to the coumarin core. nih.govresearchcommons.org More advanced catalytic systems, including enzymatic and organocatalytic approaches, have also been developed. researchgate.net

Microwave-accelerated synthesis has been shown to dramatically reduce reaction times for the formation of coumarin precursors. For example, the Knoevenagel condensation can be completed in minutes under microwave irradiation, often in solvent-free conditions, which represents a significant improvement over conventional heating methods that can take several hours. organic-chemistry.org Similarly, ultrasonication has been utilized as a green method to promote the one-step synthesis of related 2-oxo-2H-chromene-3-carbonitriles. The application of such energy sources can be extrapolated to the synthesis of the carbothioamide analogue.

Chemical Transformations and Reactivity of 2 Oxo 2h Chromene 3 Carbothioamide

Nucleophilic and Electrophilic Reactivity of the Carbothioamide Moiety

The carbothioamide group (-C(=S)NH₂) is a key reactive center in 2-oxo-2H-chromene-3-carbothioamide. The presence of both a nucleophilic sulfur atom and a potentially electrophilic carbon atom, along with the nitrogen-bound protons, allows it to participate in a variety of reactions. The sulfur atom can act as a nucleophile, while the carbon atom is susceptible to nucleophilic attack. The reactivity of this moiety is influenced by the electron-withdrawing nature of the adjacent coumarin (B35378) ring.

The interaction between the carbothioamide group and other molecules has been a subject of study. For instance, it can interact with coumarin derivatives, and the carbonyl group's acceptor ability and the carboxylic acid's hydrogen donor ability can explain this interaction. biosynth.com The compound can also undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide group when derivatized.

Reactions Involving the 2-oxo-2H-chromene Ring System

The coumarin moiety is often found in natural products and is a significant fragment in biologically active compounds. mdpi.comscispace.com The synthesis of various analogs of 2H-chromen-2-one is an important area of research for developing potential chemotherapeutics. mdpi.comscispace.com

Derivatization Strategies and Formation of Novel Heterocyclic Systems

The dual reactivity of this compound makes it an excellent starting material for the synthesis of novel heterocyclic systems through various derivatization strategies.

Condensation reactions are a common strategy for modifying this compound and its derivatives. The carbothioamide or related carbohydrazide (B1668358) functional groups readily react with various nucleophiles, particularly amines and compounds with active methylene (B1212753) groups, to form new carbon-nitrogen or carbon-carbon bonds.

For example, the condensation of 2-oxo-2H-chromene-3-carbohydrazide with quinolones in the presence of a catalytic amount of glacial acetic acid yields Schiff bases. nih.gov Similarly, condensation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide (B42300) in refluxing ethanol (B145695) leads to the formation of (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide. These reactions highlight the utility of condensation chemistry in expanding the structural diversity of coumarin-based compounds.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-oxo-2H-chromene-3-carbohydrazide | Quinolones | Schiff bases | nih.gov |

| 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde | Thiosemicarbazide | Hydrazinecarbothioamide derivative | |

| Salicylaldehyde (B1680747) | N-substituted cyanoacetamides | 2-imino-2H-chromene-3-carboxamides | rsc.org |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-methoxyphenyl)ethan-1-amine | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.com |

This table is based on data from the provided text and is not exhaustive.

Cyclization reactions of this compound and its derivatives are instrumental in constructing fused heterocyclic systems, where another ring is annulated to the coumarin core. These reactions often proceed via intramolecular or intermolecular pathways, leading to complex molecular architectures.

The reaction of N-cyclohexyl-2-imino-2H-chromene-3-carboxamide with malononitrile (B47326) or cyanoacetamide derivatives can lead to the formation of chromeno[3,4-c]pyridine derivatives. researchgate.net Furthermore, the reaction of cyanoacetamide derivatives with salicylaldehyde under different conditions can afford various chromene and coumarin derivatives. researchgate.net

The imino analogues of this compound, specifically 2-imino-2H-chromene-3-carboxamides, undergo fascinating rearrangements that have been the subject of mechanistic studies. mdpi.comscispace.comresearchgate.net These rearrangements often lead to the formation of different heterocyclic systems and are influenced by reaction conditions such as the presence of acid or base and the nature of the nucleophile.

One notable rearrangement involves the conversion of 2-imino-2H-chromene-3-carboxamides into 3-hetaryl-2-oxo-2H-chromenes when treated with dinucleophiles like anthranilic acid. mdpi.comscispace.comresearchgate.net The proposed mechanism for this transformation under non-acidic conditions involves an initial intermolecular nucleophilic attack of the amine on the C-2 position of the iminolactone ring, followed by ring opening and subsequent cyclization. mdpi.comscispace.com

Under acidic conditions, two different pathways can be envisioned for the rearrangements of 2-imino-2H-chromene-3-carboxamides. mdpi.com In non-aqueous acidic media, the reaction can lead to compounds containing both a 2H-chromen-2-one and a quinazoline (B50416) or benzoxazine (B1645224) moiety. mdpi.com In contrast, in aqueous acidic media, N-substituted 2-oxo-2H-chromene-3-carboxamides can be formed. mdpi.com

It has also been observed that 2-imino-2H-chromene-3-carboxamides can isomerize in DMSO-d₆ solution to form an equilibrium mixture with 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide. mdpi.comresearchgate.net

Specific Reaction Profiles (e.g., Reactions with Peroxides)

Beyond the more common transformations, this compound can exhibit specific and sometimes unpredictable reactivity. One such example is its reaction with peroxides. It has been reported that this compound reacts with peroxide to produce hydrogen peroxide. biosynth.com This reaction is noted as being not easily predictable, suggesting a unique reactivity profile for this compound under oxidative conditions. biosynth.com The compound can also be oxidized using agents like potassium permanganate. evitachem.com

Advanced Spectroscopic and Structural Elucidation of 2 Oxo 2h Chromene 3 Carbothioamide and Its Analogs

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Molecular Connectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of coumarin (B35378) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of coumarin-3-carboxamides, a highly characteristic feature is the singlet corresponding to the proton at the C-4 position of the coumarin ring, which typically appears at a downfield chemical shift, often between δ 8.48 and 8.93 ppm. nih.gov For instance, in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, this proton appears as a singlet at 8.87 ppm. mdpi.com The protons of the fused benzene (B151609) ring typically resonate in the aromatic region (δ 7.0–8.0 ppm), with their multiplicity and coupling constants providing information about the substitution pattern. Protons on the side chain, such as the N-H proton of an amide, are also observable; for example, the amino group proton in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide appears as a triplet at 8.74 ppm. mdpi.com

In the ¹³C NMR spectrum, the carbonyl carbon of the lactone ring (C-2) is typically found at a chemical shift of around 161 ppm. mdpi.com The carbons of the aromatic ring appear in the δ 116–155 ppm range. nih.gov For analogs with a carboxamide group at the C-3 position, the amide carbonyl carbon signal is observed near 160 ppm. mdpi.com For the target compound, 2-oxo-2H-chromene-3-carbothioamide, the C-3 carbon attached to the thioamide group (C=S) would be expected to have a significantly different chemical shift, typically much further downfield compared to its carboxamide analog, due to the deshielding effect of the sulfur atom.

The table below summarizes typical NMR data for analogs of this compound.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | DMSO-d₆ | 11.78 (s, 1H, NH), 8.93 (s, 1H, H-4), 8.48 (s, 1H, -CH=), 7.46–8.03 (m, 9H, Ar-H) | 154.5 (C=O), 149.9 (-CH=), 148.2 (-CH=), 145.2, 134.9, 134.5, 131.0, 130.9, 129.4, 127.9, 127.2, 125.8, 119.9, 118.9, 116.9, 116.8 |

| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Not Specified | 8.87 (s, 1H, H-4), 8.74 (t, 1H, NH), 7.10-7.85 (m, Ar-H), 3.71 (s, 3H, OCH₃), 3.53 (q, 2H, NH-CH₂), 2.79 (t, 2H, CH₂-Ph) | 161.42 (C-2, C=O), 160.87 (Amide C=O), 158.55, 148.45, 134.11, 130.22, 129.98, 128.87, 125.32, 118.89, 118.01, 116.63, 114.41, 55.44 (OCH₃), 41.41 (NH-CH₂), 34.55 (CH₂-Ph) |

| 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | DMSO-d₆ | 8.53 (d, 1H), 8.10 (s, 1H, H-4), 8.06 (d, 1H), 7.77 (s, 1H), 7.74 (d, 1H), 7.32 (d, 1H) | Not Provided |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule. For this compound, the spectrum would be dominated by vibrations from the coumarin core and the thioamide side chain. The lactone carbonyl (C=O) group of the coumarin ring exhibits a strong, characteristic stretching vibration (ν) typically in the range of 1700–1753 cm⁻¹. lew.ro Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching bands for the aromatic and pyrone rings appear in the 1450–1650 cm⁻¹ region.

The thioamide group (-C(=S)NH₂) introduces several unique vibrational bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3100–3400 cm⁻¹ region. The C=S stretching vibration, which is characteristic of a thioamide, is expected to appear in the 1200–1400 cm⁻¹ range, although its position can be variable. This is significantly lower than the C=O stretching frequency of an amide (typically 1650-1690 cm⁻¹) due to the larger mass of sulfur and the lower bond order of the C=S bond.

The table below details characteristic IR absorption bands for related coumarin structures.

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | N-H | 3249 | nih.gov |

| C=O (Lactone) | 1700 | nih.gov | |

| C=O (Amide) | 1665 | nih.gov | |

| N-(1H-Benzimidazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | N-H | 3211 | lew.ro |

| C=O (Lactone) | 1753 | lew.ro | |

| C=O (Amide) | 1668 | lew.ro | |

| 3-Acetyl-2-oxo-2H-chromen-7-yl-4-(hexyloxy)benzoate thiosemicarbazide (B42300) | N-H / NH₂ | 3360, 3255 | |

| C=O (Ester, Lactone) | 1725 | ||

| C=N | 1621 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the coumarin scaffold. These compounds typically exhibit strong absorption bands in the UV region, which can extend into the visible region depending on the substituents and the extent of conjugation. The electronic absorption spectra are useful for confirming the presence of the chromophore and studying the effects of substitution on the electronic structure.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. For example, the molecular formula of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was confirmed by HRMS, which found an [M+H]⁺ ion at m/z 324.1224, closely matching the calculated value of 324.1231. mdpi.com

Under electron ionization (EI), coumarin derivatives typically show a prominent molecular ion peak (M⁺). A characteristic fragmentation pathway for the coumarin core involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. libretexts.org

For this compound, the fragmentation would also be influenced by the thioamide side chain. Alpha-cleavage is a common fragmentation mechanism for amines and amides, and similar processes would be expected for the thioamide. whitman.edu Fragmentation could involve the cleavage of the C(3)-C(S) bond or the C(S)-N bond. The presence of sulfur would also lead to characteristic isotopic patterns for sulfur-containing fragments due to the natural abundance of the ³⁴S isotope. The fragmentation of the thioamide group itself could involve the loss of fragments such as •SH, H₂S, or •CSNH₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation.

For coumarin derivatives, crystallographic studies have shown that the fused 2H-chromene ring system is essentially planar. nih.govresearchgate.net The planarity of this core is a key structural feature. The analysis also reveals the orientation of substituents relative to the ring system. For example, in 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, the dihedral angle between the planar chromene moiety and the pendant phenyl ring is 76.84°. nih.govresearchgate.net

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, both intramolecular (N-H···O) and intermolecular (N-H···O and N-H···N) hydrogen bonds are present, linking the molecules into chains. nih.govresearchgate.net For this compound, the thioamide group, with its N-H protons as hydrogen bond donors and the sulfur atom as a potential acceptor, would be expected to form strong intermolecular N-H···S or N-H···O (to the lactone carbonyl) hydrogen bonds, significantly influencing its solid-state architecture. Studies on related hydrazinecarbothioamide derivatives have highlighted the role of N–H···S and N–H···O interactions in stabilizing the crystal structure. uzh.ch

The table below presents crystallographic data for a closely related analog.

| Compound | 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide |

| Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6508 (2) |

| b (Å) | 8.3906 (3) |

| c (Å) | 11.6388 (4) |

| α (°) | 96.504 (2) |

| β (°) | 95.614 (2) |

| γ (°) | 94.757 (2) |

| Volume (ų) | 639.31 (4) |

| Z | 2 |

| Data from Mague et al. | researchgate.net |

Other Spectroscopic and Thermal Analysis Methods (e.g., ESR, TG, DTG)

Beyond the core spectroscopic techniques, other analytical methods can provide further insight into the properties of this compound and its analogs.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. nih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents or water. The derivative of the TGA curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of fusion. Thermal analysis of coumarin derivatives has been used to investigate their thermal stability under different conditions.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals or transition metal ions. While not typically applied to the routine characterization of diamagnetic molecules like this compound, ESR would be a valuable tool for studying radical-mediated reactions involving these compounds, such as their antioxidant activity or their behavior as photosensitizers.

Computational Chemistry and Molecular Modeling of 2 Oxo 2h Chromene 3 Carbothioamide Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics.kaimosi.comuni.lumdpi.comnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It has been widely applied to the 2-oxo-2H-chromene-3-carbothioamide framework to understand its electronic structure and energetics. DFT calculations allow for the determination of various molecular properties, including optimized geometry, conformational analysis, and the prediction of spectroscopic features.

Geometry Optimization and Conformational Analysis.mdpi.comnih.govresearchgate.net

Geometry optimization is a fundamental application of DFT that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its analogs, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to find the minimum energy conformation. sci-hub.se This process is crucial for understanding the molecule's shape and how it might interact with other molecules.

Spectroscopic Property Prediction (NMR, IR).uni.lu

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound. By calculating the vibrational frequencies, researchers can generate theoretical infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For instance, the calculated stretching frequencies of the C=O, C=S, and N-H bonds can be correlated with their experimental IR absorption bands. acs.org

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical predictions of 1H and 13C NMR spectra aid in the assignment of experimental signals, providing a detailed picture of the electronic environment of each atom within the molecule.

Molecular Docking Simulations for Investigating Ligand-Target Interactions.mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are extensively used to investigate how these molecules might bind to the active sites of biological targets, such as enzymes or receptors.

These simulations provide valuable information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, docking studies have been employed to explore the binding of coumarin-thiazole hybrids to the ATP binding site of cyclin-dependent kinase 2 (CDK2), a protein involved in cancer. nih.gov The results of these simulations can guide the design of new derivatives with improved inhibitory activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics.researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound and its derivatives over time. MD simulations can be used to assess the stability of the ligand-target complexes predicted by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior.researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR studies can be used to build mathematical models that predict their activity based on various molecular descriptors.

These descriptors can include physicochemical properties, topological indices, and quantum chemical parameters derived from DFT calculations. QSAR models can be valuable in predicting the biological activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. Studies have utilized QSAR to correlate the antioxidant activity of coumarin (B35378) derivatives with their structural features. dntb.gov.ua

Quantum Theory of Atoms in Molecules (QTAIM) Analysis.mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. QTAIM analysis can be applied to the electron density obtained from DFT calculations of this compound systems.

This analysis provides a detailed understanding of the bonding within the molecule, including the strength and nature of covalent and non-covalent interactions. It can be used to quantify the strength of hydrogen bonds and other weak interactions that play a crucial role in the conformational stability and intermolecular recognition of these compounds.

Structure Activity Relationship Sar Investigations of 2 Oxo 2h Chromene 3 Carbothioamide Derivatives

Analysis of Substituent Effects on Molecular Recognition and Interaction Profiles

The biological activity of 2-oxo-2H-chromene-3-carbothioamide derivatives can be significantly modulated by introducing various substituents onto the coumarin (B35378) ring or the carbothioamide moiety. These substitutions influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.

Research has shown that the nature and position of substituents on the coumarin ring play a critical role in determining the biological activity. For instance, in a series of coumarin-based monoamine oxidase (MAO) inhibitors, the presence of electron-withdrawing groups like fluorine on the N-phenyl substituent of 3-carboxamido-7-substituted coumarins led to improved potency and selective inhibition of human MAO-B. mdpi.com One of the most potent compounds in this class, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which contains a methanesulfonyl group at the 4'-position of the N-phenyl ring, exhibited remarkable selectivity for human MAO-B with a very low IC50 value of 0.0014 µM. mdpi.com

In another study focusing on carbonic anhydrase inhibitors, sulfonamides with phenyl and thiophen-2-yl substitutions bearing electron-withdrawing groups like nitro (NO2) and bromo (Br) were found to be active against both human carbonic anhydrase IX and XII isoforms. nih.gov Conversely, aliphatic ethyl substitutions on a piperazine (B1678402) linker resulted in decreased activity. nih.gov Furthermore, the introduction of hydroxyl groups on the coumarin ring led to a loss of activity against hCA IX. nih.gov

The substitution pattern on the N-phenyl ring of the carbamoyl (B1232498) group also significantly impacts the potency of these compounds. researchgate.net The position of hydroxylation on both the iminochromene ring and the N-phenyl ring of the carbamoyl group has been shown to strongly affect the compound's potency. researchgate.net

These findings underscore the importance of substituent effects in fine-tuning the molecular recognition and interaction profiles of this compound derivatives for specific biological targets.

Exploration of Core Scaffold Modifications and their Influence on Molecular Function

Modifications to the core this compound scaffold have been explored to develop new derivatives with altered or enhanced biological activities. These modifications can involve altering the coumarin ring system itself or the carbothioamide side chain.

One common modification is the replacement of the oxygen atom in the pyran ring with other heteroatoms or the fusion of other heterocyclic rings to the coumarin core. For example, the synthesis of thiazole-containing coumarin hybrids has been extensively studied. researchgate.net These hybrid molecules, which merge the pharmacophores of coumarin and thiazole (B1198619), have shown promising results in various medicinal applications, including anticancer and antimicrobial activities. researchgate.netnih.gov

Furthermore, the carbothioamide group itself can be a point of modification. It can be converted into other functional groups or used as a reactive handle to synthesize more complex molecules. The reactivity of the imino and amide groups in related 2-imino-2H-chromene-3-carbo(thio)amides makes the C-4 position of the pyran ring a unique reactive site for various chemical transformations, leading to the synthesis of condensed chromene derivatives. researchgate.net

These explorations of core scaffold modifications highlight the versatility of the this compound framework in generating diverse chemical entities with a broad range of molecular functions.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity.

The coumarin ring system itself is a critical pharmacophore. Its planar structure and lipophilic nature facilitate passage through cell membranes. researchgate.net The lactone group (the ester within the coumarin ring) is often involved in hydrogen bonding interactions with target proteins.

The 3-carbothioamide side chain is another essential pharmacophoric element. The sulfur and nitrogen atoms of the thioamide group can act as hydrogen bond donors and acceptors, forming crucial interactions with the active sites of enzymes or receptors. nih.gov The presence of an amide moiety (-CONH-) is thought to provide better pharmacokinetic properties compared to an ester group due to its higher chemical stability in both acidic and basic environments. researchgate.net

The nature of the substituent attached to the carbothioamide nitrogen is also a key determinant of activity. For example, in MAO inhibitors, a substituted phenyl ring at this position is a common feature, with specific substitutions enhancing potency and selectivity. mdpi.com In some anticancer derivatives, a hydrazine (B178648) thiazole or its open-form thioamide is designed to form hydrogen bonds with the ATP binding site of cyclin-dependent kinase 2 (CDK2). nih.gov

Applications in Chemical Biology and Synthetic Design

Role as Versatile Building Blocks in Organic Synthesis

The 2-oxo-2H-chromene-3-carbothioamide scaffold is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its thioamide functional group provides a reactive site for cyclocondensation reactions, enabling the construction of more complex molecular architectures.

A primary application of this building block is in the synthesis of thiazole-containing coumarin (B35378) derivatives. nih.govresearchcommons.org Through reactions with various α-halocarbonyl compounds, such as chloroacetone (B47974) and ethyl chloroacetate, the carbothioamide group can be readily transformed into a thiazole (B1198619) ring. bohrium.com This approach, often following the principles of Hantzsch thiazole synthesis, allows for the fusion of the coumarin and thiazole pharmacophores, which may lead to compounds with enhanced biological activities. nih.govrsc.org For instance, reacting 2-imino-2H-chromene-3-carbothioamide derivatives with α-halocarbonyls in dimethylformamide (DMF) with triethylamine (B128534) (TEA) as a catalyst yields the corresponding 3-(4-substituted-thiazol-2-yl)-2H-chromen-2-one derivatives. tandfonline.com

Furthermore, this versatile intermediate serves as a key synthon for producing bis(chromene) and bis(benzo[f]chromene) structures linked by thiazole units. bohrium.comfigshare.com The reaction of bis(2-imino-2H-chromene-3-carbothioamide) with α-halocarbonyl compounds is a facile method for creating these larger, often symmetrical, molecules. tandfonline.com

The reactivity of the carbothioamide moiety also extends to the synthesis of fused pyridine (B92270) rings. Derivatives of this compound can be used to construct novel chromeno[3,4-c]pyridine systems. tandfonline.comresearchgate.net These reactions highlight the compound's role in creating polycyclic heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

The following table summarizes key synthetic transformations starting from this compound and its close derivatives.

| Starting Material | Reagent(s) | Product Class | Ref. |

| 2-imino-2H-chromene-3-carbothioamides | α-halocarbonyl compounds (e.g., chloroacetone) | 3-(thiazol-2-yl)-2H-chromen-2-ones | bohrium.comtandfonline.com |

| bis(2-imino-2H-chromene-3-carbothioamide) | α-halocarbonyl compounds | bis(3-(thiazol-2-yl)-2H-chromen-2-one) derivatives | tandfonline.comfigshare.com |

| 2-imino-2H-chromene-3-carbothioamide derivatives | Acetonitrile derivatives | chromeno[3,4-c]pyridines | tandfonline.comresearchgate.net |

| This compound | 2-bromo-1-(3,4-dimethylphenyl)ethanone | 3-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2H-chromen-2-one | researchcommons.org |

Design and Development of Molecular Probes and Sensors

While the broader class of coumarin derivatives is well-known for its fluorescent properties and use in molecular probes, the specific application of this compound in this area is an emerging field. smolecule.comresearchgate.net The intrinsic fluorescence of the coumarin core, often characterized by a strong blue emission, can be modulated by the carbothioamide group and its subsequent chemical transformations, making it a candidate for the development of chemosensors. smolecule.com

Carbothioamide-based compounds, in general, have been successfully employed as chemosensors for detecting various metal ions and anions. For example, a hydrazino-carbothioamide has been developed as a turn-on fluorescent sensor for zinc ions (Zn²⁺) and a subsequent turn-off sensor for dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net This sensor operates through a chelation-enhanced fluorescence (CHEF) mechanism and has demonstrated utility in live cell imaging and the construction of molecular logic gates. researchgate.net Another practical hydrazine-carbothioamide-based fluorescent probe has shown selective detection of Zn²⁺ in various media, including water samples and zebrafish. mdpi.com

Although direct examples utilizing this compound as the primary scaffold for such probes are not extensively documented, its structural similarity to these reported sensors suggests significant potential. The combination of the coumarin fluorophore with the ion-chelating potential of the carbothioamide group presents a promising strategy for designing novel and selective molecular probes. For instance, a patent describes the synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbothioamide as an intermediate for fluorescent dyes, indicating its utility in the development of fluorescent labels. google.com

Exploration of Chromene-Carbothioamide Scaffolds in Target Engagement Studies

The chromene-carbothioamide scaffold has proven to be a fruitful starting point for the discovery of molecules that engage with biological targets, notably enzymes and receptors. The derivatization of this core structure has led to the identification of potent and selective inhibitors for various enzymes implicated in disease.

One significant area of exploration is the development of carbonic anhydrase (CA) inhibitors . Derivatives of this compound have been synthesized and shown to selectively inhibit human CA isoforms, particularly CA IX and CA XII, which are tumor-associated enzymes. tandfonline.comnih.gov For example, N-(substituted-phenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamides have demonstrated good inhibitory activity against these isoforms. tandfonline.com

In the realm of cancer research , derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Merging the coumarin and thiazole pharmacophores, which can be achieved starting from a 2-oxo-2H-chromene-3-carbonyl thiosemicarbazide (B42300), has yielded compounds with potent antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, the chromene scaffold has been utilized to develop inhibitors for other enzymes such as succinate dehydrogenase (SDH) , with some 4H-chromene derivatives showing excellent antifungal activity through this mechanism. nih.gov

In the context of receptor modulation , chromene-based scaffolds have been identified as promising ligands for adenosine (B11128) receptors. nih.govrsc.org An in-silico screening followed by synthetic exploration led to the discovery of 2H-chromene-3-carboxamide derivatives with submicromolar affinity for human adenosine receptors, highlighting the value of this scaffold in developing novel therapeutic agents. nih.gov

The table below presents examples of biologically active compounds derived from the chromene-carbothioamide scaffold and their targets.

| Compound Class | Biological Target | Therapeutic Area | Ref. |

| Coumarin-thiazole hybrids | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | nih.gov |

| N-(substituted-phenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamides | Carbonic Anhydrase (CA) IX and XII | Cancer | tandfonline.comnih.gov |

| 4H-chromene derivatives | Succinate Dehydrogenase (SDH) | Fungal Infections | nih.gov |

| 2H-chromene-3-carboxamide derivatives | Adenosine Receptors | Various | nih.gov |

| 2-oxo-2H-chromene-3-carboxamide derivatives | Helicobacter pylori | Bacterial Infections | researchgate.net |

Contribution to Advanced Heterocyclic Synthesis Methodologies

The utility of this compound extends to its role in advancing synthetic methodologies for heterocyclic compounds. Its participation in multicomponent reactions (MCRs) and established named reactions underscores its importance in the efficient construction of molecular complexity.

One notable application is in the Gewald reaction . The reaction of a cyanoacetyl derivative with elemental sulfur and other reagents can lead to the formation of highly substituted thiophenes. derpharmachemica.comsapub.org This methodology provides a powerful tool for accessing novel thiophene-containing scaffolds.

The Hantzsch thiazole synthesis is another key methodology where derivatives of this compound are employed. As mentioned earlier, the reaction of a thioamide with an α-halo ketone is a classic and efficient route to thiazoles. rsc.orgsemanticscholar.org This has been applied to synthesize a wide range of coumarinyl-thiazole hybrids. scispace.com

Future Research Directions and Unexplored Avenues in 2 Oxo 2h Chromene 3 Carbothioamide Research

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for coumarin (B35378) derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. benthamdirect.comsciencecodex.com Future research must prioritize the development of green and sustainable synthetic protocols for 2-oxo-2H-chromene-3-carbothioamide and its analogs. The principles of green chemistry, such as atom economy, waste reduction, and the use of environmentally benign solvents and catalysts, will be central to these efforts. researchgate.net

Key future research avenues include:

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis has already shown promise in accelerating the synthesis of coumarin derivatives, often leading to higher yields and purity with reduced energy consumption and reaction times. benthamdirect.comkjscollege.comnih.gov Further exploration of these techniques for the synthesis of the carbothioamide title compound is a logical next step.

Green Catalysis: Research into novel, recyclable catalysts, such as nanocatalysts or biocatalysts, can lead to more efficient and environmentally friendly processes. uobaghdad.edu.iqrsc.org Developing catalyst-free or solvent-free reaction conditions represents an ultimate goal in sustainable synthesis. eurekaselect.com

Alternative Solvents: The use of safer, renewable, or biodegradable solvents like water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of synthesis. benthamdirect.comeurekaselect.com An eco-friendly approach using an aqueous sodium carbonate solution has been successfully used for the synthesis of the closely related 2-oxo-2H-chromene-3-carboxamides. rsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis | Future Research Focus |

|---|---|---|

| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, lower energy consumption. benthamdirect.comkjscollege.com | Optimization of reaction conditions (power, temperature, time) for the specific synthesis of this compound. |

| Heterogeneous Nanocatalysts | High efficiency, easy separation, and recyclability. uobaghdad.edu.iqbohrium.com | Development of novel, stable nanocatalysts (e.g., supported metal nanoparticles) for one-pot synthesis. |

| Aqueous/Solvent-Free Conditions | Elimination of toxic organic solvents, simplified workup, reduced environmental impact. eurekaselect.comrsc.org | Exploring the feasibility of solid-state reactions or reactions in aqueous media. |

| Photoredox Catalysis | Use of visible light as a clean, abundant energy source for chemical transformations. researchgate.net | Designing visible-light-mediated pathways for the construction and functionalization of the title compound. |

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of new products. For this compound, future research should focus on elucidating the mechanisms of both its formation and its subsequent transformations. The reactivity of the coumarin ring system, particularly its propensity for ring-opening reactions under nucleophilic attack, warrants detailed investigation. nih.govnih.gov

Studies on the closely related 2-imino-2H-chromene-3-carboxamides have revealed complex rearrangements under the action of dinucleophiles, highlighting the need for detailed mechanistic clarification. researchgate.net Future work in this area should involve:

Kinetic Studies: Performing kinetic analysis of key synthetic steps to understand reaction rates, identify rate-determining steps, and optimize conditions for yield and selectivity.

Isolation of Intermediates: Trapping and characterizing reaction intermediates to provide direct evidence for proposed mechanistic pathways.

Isotopic Labeling: Utilizing isotopic labeling studies to track the fate of specific atoms throughout a reaction, offering unambiguous insight into bond-forming and bond-breaking events.

Computational Modeling: Employing quantum chemical computations to model reaction pathways, calculate activation energies, and visualize transition state structures, providing a theoretical framework to complement experimental findings. auctoresonline.org

A key area of interest is the transformation of the carbothioamide group into other heterocyclic systems, such as thiazoles or thiadiazoles. nih.govresearchgate.net A detailed mechanistic understanding of these cyclocondensation reactions will enable chemists to better control the outcomes and design more efficient syntheses for novel, complex heterocyclic structures.

Integration of Advanced Computational and Experimental Techniques for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. informaticsjournals.co.in For this compound, integrating these techniques can accelerate the design of new derivatives with tailored properties. Future research should leverage a suite of computational tools for the in silico design and evaluation of novel compounds before their physical synthesis.

Promising directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov These models can predict the activity of unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. physchemres.orgmdpi.com

Molecular Docking: Using molecular docking to simulate the interaction of designed ligands with the active sites of biological targets, such as enzymes or receptors. nih.govnih.gov This can help in understanding binding modes, predicting affinity, and refining molecular designs for enhanced potency and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on known active compounds to screen large virtual libraries and identify new potential hits possessing the this compound scaffold.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govphyschemres.org

This iterative cycle of computational design, chemical synthesis, and experimental validation will streamline the discovery process, reducing costs and the time required to identify lead compounds. researchgate.net

| Computational Technique | Application in Predictive Design | Expected Outcome |

|---|---|---|

| QSAR Modeling | Establish a mathematical relationship between molecular structure and biological activity. nih.govmdpi.com | Prediction of the biological potency of novel, unsynthesized derivatives. |

| Molecular Docking | Simulate the binding orientation and affinity of a ligand to its protein target. nih.govnih.gov | Identification of key binding interactions and rational design of more potent inhibitors. |

| DFT Calculations | Analyze electronic properties, molecular orbitals (HOMO/LUMO), and chemical reactivity. informaticsjournals.co.inresearchgate.net | Understanding of molecular stability, reactivity, and electronic transitions. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.govphyschemres.org | Early-stage filtering of candidates with poor drug-like properties. |

Exploration of New Chemical Space Based on the this compound Motif

The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. cam.ac.uk Exploring uncharted regions of this space is crucial for discovering novel drugs and materials. The this compound scaffold is an excellent starting point for such exploration due to its structural versatility and the reactivity of the carbothioamide group. mdpi.com

Future research should focus on Diversity-Oriented Synthesis (DOS), a strategy that aims to generate structurally diverse and complex molecules from a common starting material. cam.ac.uk Key avenues for exploration include:

Scaffold Diversification: Using the carbothioamide moiety as a reactive handle to construct a wide array of new heterocyclic rings fused or appended to the coumarin core. This can include reactions with various α-halocarbonyl compounds, hydrazonoyl chlorides, or other bifunctional reagents to yield novel thiazole (B1198619), pyrazole, thiadiazole, or pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net

Building 3D Complexity: Moving beyond flat, two-dimensional structures to synthesize more complex, three-dimensional molecules that better mimic the shapes of natural products. nih.gov This can improve binding specificity to biological targets.

Combinatorial Libraries: Creating combinatorial libraries of derivatives by varying substituents on the coumarin ring and by reacting the carbothioamide group with a diverse set of building blocks. These libraries can then be subjected to high-throughput screening to identify new bioactive compounds.

By systematically expanding the chemical space around the this compound motif, researchers can significantly increase the probability of discovering compounds with novel and valuable biological or material properties. univie.ac.atmdpi.com

Q & A

Q. What are the established synthetic routes for 2-oxo-2H-chromene-3-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing coumarin derivatives. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid can react with thioamide-forming agents (e.g., Lawesson’s reagent) under reflux in anhydrous toluene. Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres to avoid hydrolysis.

- Catalyst/base : Potassium carbonate or triethylamine facilitates deprotonation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity crystals for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- NMR spectroscopy : H NMR signals for the thioamide (-C(=S)NH) group appear as broad singlets near δ 10–12 ppm. The coumarin ring protons show characteristic aromatic splitting patterns (e.g., doublets for H-4 and H-5) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the chromene ring and hydrogen-bonding interactions (e.g., N–H···S) that stabilize the thioamide moiety .

Advanced Research Questions

Q. How do electronic and steric factors influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing carbonyl and thioamide groups activate the C-3 position for nucleophilic attacks. For example:

- Thiol substitution : Reacting with benzyl thiol in DMF at 80°C replaces the thioamide group, forming 3-benzylthio-coumarin derivatives. Steric hindrance from bulky substituents (e.g., 8-allyl groups) slows reaction kinetics, requiring longer reaction times .

- Methodological tip : Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict regioselectivity .

Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?

In vitro studies show inhibition of cyclooxygenase-2 (COX-2) via competitive binding. Key steps:

- Enzyme assays : Monitor prostaglandin E (PGE) suppression in LPS-induced RAW 264.7 macrophages. IC values correlate with electron-donating substituents (e.g., -OCH at C-7) enhancing COX-2 affinity.

- Molecular docking : The thioamide group forms hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize to reference inhibitors (e.g., doxorubicin).

- Purity validation : Employ HPLC-MS (≥95% purity) to exclude confounding byproducts.

- Meta-analysis : Compare SAR trends across studies; e.g., para-substituted aryl groups consistently enhance antimicrobial potency .

Q. What computational approaches are effective for modeling hydrogen-bonding networks in this compound crystals?

Q. How can researchers design derivatives to study structure-activity relationships (SAR) in photophysical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.